

Technical Guide: 4-Methoxy-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3-nitropyridine hydrochloride

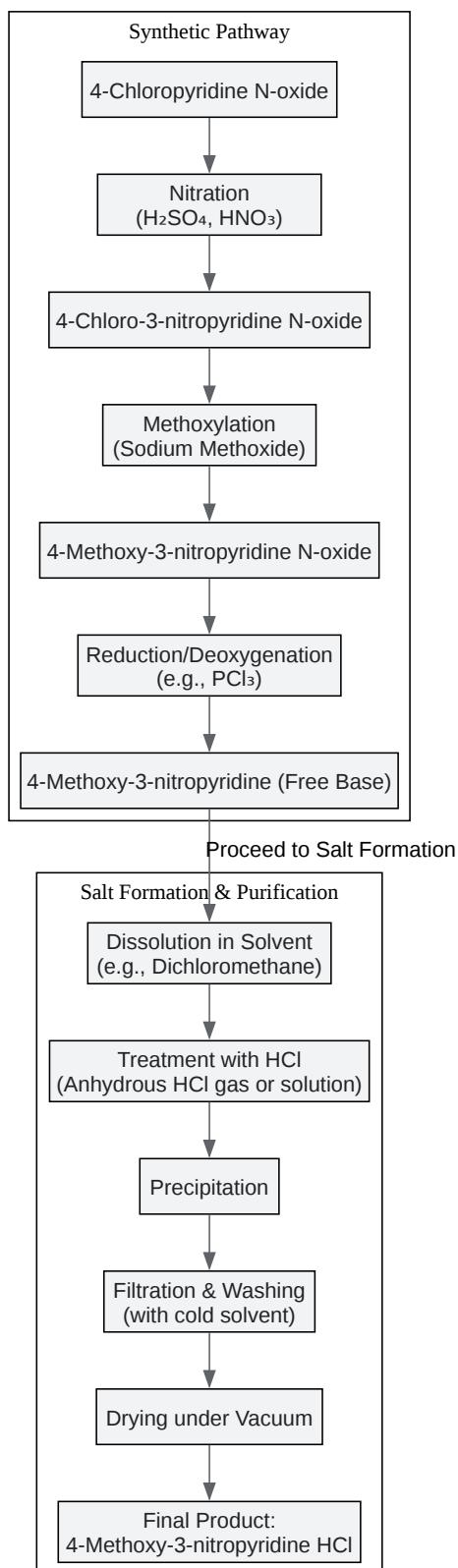
Cat. No.: B1348302

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the physicochemical properties, synthesis, and analytical characterization of **4-Methoxy-3-nitropyridine hydrochloride** (CAS: 31872-61-4), a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.

Compound Data Summary


4-Methoxy-3-nitropyridine hydrochloride is a substituted pyridine derivative utilized as a versatile building block in organic synthesis. Its key quantitative properties are summarized below.

Property	Value	Notes
Molecular Weight	190.58 g/mol [1] [2]	
Molecular Formula	$C_6H_7ClN_2O_3$ [1] [2]	Also represented as $C_6H_6N_2O_3 \cdot HCl$
CAS Number	31872-61-4 [1] [2] [3]	
Appearance	Primrose yellow to yellow crystalline solid	
Melting Point	153-156 °C or 270 °C (decomposes) [2]	Conflicting data exists in literature, likely dependent on purity and experimental conditions.
Purity (Typical)	≥98% (by HPLC) [1]	
Solubility	Soluble in water, alcohol, and ether	Qualitative data.
Storage Conditions	Store at 0-8°C or Room Temperature, sealed in a dry, inert atmosphere [2]	Moisture sensitive.

Note: The free base, 4-Methoxy-3-nitropyridine (CAS: 31872-62-5), has a molecular weight of 154.12 g/mol and a melting point of 72-77 °C.

Synthesis and Purification Workflow

The synthesis of **4-Methoxy-3-nitropyridine hydrochloride** is typically achieved through a multi-step process starting from a pyridine precursor. The general workflow involves N-oxidation, nitration, methylation, and finally, conversion to the hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Synthetic and purification workflow for 4-Methoxy-3-nitropyridine HCl.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of **4-Methoxy-3-nitropyridine hydrochloride**. These are representative protocols and may require optimization based on specific laboratory conditions and starting materials.

Synthesis Protocol

This protocol outlines a plausible route for the synthesis of the free base and its subsequent conversion to the hydrochloride salt, based on established chemical principles for pyridine derivatives.

- Nitration of 4-Methoxypyridine:
 - Slowly add 4-methoxypyridine dropwise to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
 - To this solution, add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, ensuring the temperature does not exceed 25°C.
 - After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
 - Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
 - Filter the resulting solid, wash with cold water, and dry to yield crude 4-Methoxy-3-nitropyridine.
- Formation of the Hydrochloride Salt:
 - Dissolve the crude 4-Methoxy-3-nitropyridine free base in a suitable organic solvent, such as dichloromethane or diethyl ether.
 - Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

- The hydrochloride salt will precipitate out of the solution.
- Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
- Purification:
 - Collect the precipitated solid by vacuum filtration.
 - Wash the filter cake with cold solvent (e.g., diethyl ether) to remove any non-basic impurities.^[4]
 - Dry the purified **4-Methoxy-3-nitropyridine hydrochloride** product under vacuum. Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed for further purification if necessary.^[4]

Characterization Protocols

Purity analysis is critical and is typically performed using reverse-phase HPLC.

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[5]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 2) and an organic solvent like acetonitrile.^[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 239 nm.^[5]
- Sample Preparation: Dissolve a precisely weighed sample of the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
- Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

NMR spectroscopy is used to confirm the chemical structure of the compound.

- Instrumentation: 300 or 400 MHz NMR Spectrometer.^{[6][7]}

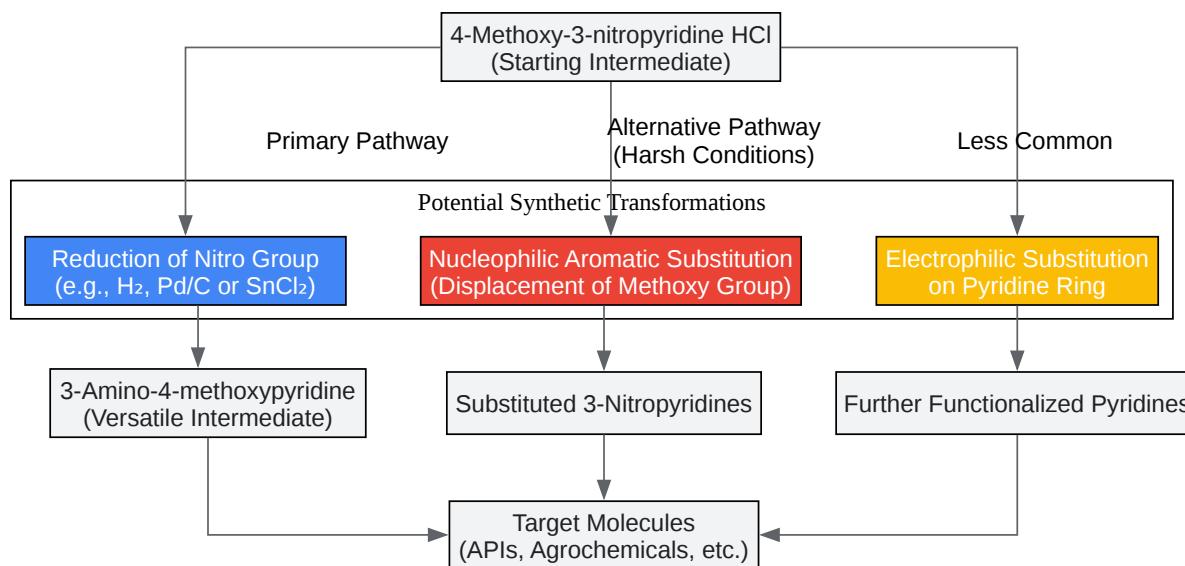
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected spectrum for 4-Methoxy-3-nitropyridine would show distinct signals for the methoxy group protons (a singlet) and the three aromatic protons on the pyridine ring, with splitting patterns determined by their coupling.
- ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should show six distinct carbon signals corresponding to the six carbon atoms in the molecule.^[7] Chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

Mass spectrometry is used to confirm the molecular weight of the compound.

- Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- Analysis: Infuse the sample solution into the ESI source in positive ion mode. The resulting spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 155.12.

Applications in Research and Development

4-Methoxy-3-nitropyridine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules, primarily in the following sectors:


- Pharmaceutical Development: It is a building block for the synthesis of various biologically active pyridine-based compounds. The methoxy and nitro groups provide reactive sites for further chemical modification, enabling the creation of diverse molecular libraries for drug discovery programs.
- Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides. The pyridine scaffold is present in many effective agrochemicals, and this

intermediate allows for the introduction of specific functionalities to modulate biological activity and selectivity.

- Material Science: There is exploratory research into using nitro-substituted pyridines in the development of new organic electronic materials due to their electronic properties.

Logical Pathway for Intermediate Utilization

The primary value of **4-Methoxy-3-nitropyridine hydrochloride** lies in the selective reactivity of its functional groups, which allows for sequential chemical modifications. The logical workflow for its use as a synthetic intermediate is depicted below.

[Click to download full resolution via product page](#)

Caption: Logical pathways for the synthetic utilization of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.com [capotchem.com]
- 2. 4-METHOXY-3-NITROPYRIDINE HYDROCHLORIDE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 31872-61-4|4-Methoxy-3-nitropyridine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: 4-Methoxy-3-nitropyridine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348302#4-methoxy-3-nitropyridine-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com